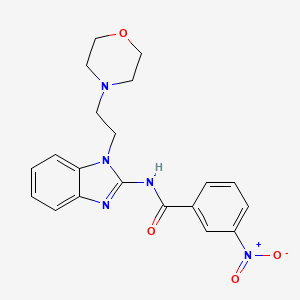

IRAK-1-4 Inhibitor I

Katalognummer B1672172

Molekulargewicht: 395.4 g/mol

InChI-Schlüssel: QTCFYQHZJIIHBS-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07132438B2

Procedure details

To a suspension of 3-nitro-N-(1H-benzoimidazol-2-yl)-benzamide prepared above in Example 1 (150 mg, 0.532 mmol, 1.0 equiv) in 3 mL of 5:1 acetone:DMF was added 109 mg of 4-(2-chloroethyl)morpholine hydrochloride (0.585 mmol, 1.1 equiv) and 221 mg K2CO3 (1.60 mmol, 3.0 equiv). The resulting suspension was heated to 54° C. with stirring for 3 h. The suspension was then diluted with 10 mL sat. NaHCO3, and the acetone was removed under reduced pressure. The resulting suspension was then diluted with 20 mL CH2Cl2, shaken until no solids remained, and passed through a 20 mm (40 mL) 3M Empore octadecyl (C18) cartridge to remove water. The collected organics were then concentrated under reduced pressure. Purification by flash chromatography (SiO2, 2–4% MeOH/CH2Cl2) gave 124 mg of the product as a tan solid (0.314 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.85 (s, 1 H), 8.97 (s, 1 H), 8.61 (d, J=7.6 Hz, 1 H), 8.38 (d, J=7.5 Hz, 1 H), 7.79 (t, J=8.0 Hz, 1 H), 7.58 (t, J=7.6 Hz, 2 H), 7.26 (m, 2 H), 4.42 (t, J=5.9 Hz, 2 H), 3.49 (m, 4 H), 2.75 (t, J=5.9 Hz, 2 H), 2.55 (m, 4 H).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[C:7]([NH:9][C:10]1[NH:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[N:11]=1)=[O:8])([O-:3])=[O:2].CN(C=O)C.Cl.Cl[CH2:29][CH2:30][N:31]1[CH2:36][CH2:35][O:34][CH2:33][CH2:32]1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O.C([O-])(O)=O.[Na+]>[N+:1]([C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[C:7]([NH:9][C:10]1[N:11]([CH2:29][CH2:30][N:31]2[CH2:36][CH2:35][O:34][CH2:33][CH2:32]2)[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)=[O:8])([O-:3])=[O:2] |f:2.3,4.5.6,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)NC2=NC3=C(N2)C=CC=C3)C=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

150 mg

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)NC2=NC3=C(N2)C=CC=C3)C=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

109 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.ClCCN1CCOCC1

|

|

Name

|

|

|

Quantity

|

221 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

54 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acetone was removed under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting suspension was then diluted with 20 mL CH2Cl2

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken until no solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The collected organics were then concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by flash chromatography (SiO2, 2–4% MeOH/CH2Cl2)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)NC2=NC3=C(N2CCN2CCOCC2)C=CC=C3)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.314 mmol | |

| AMOUNT: MASS | 124 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |